(2S)-2-(2'-Cyano-4-biphenylylmethylamino)-3-methylbutyric acid benzyl ester
Overview
Description
(2S)-2-(2’-Cyano-4-biphenylylmethylamino)-3-methylbutyric acid benzyl ester is a complex organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a cyano group, a biphenyl moiety, and a benzyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2’-Cyano-4-biphenylylmethylamino)-3-methylbutyric acid benzyl ester typically involves multi-step organic reactions. The starting materials often include biphenyl derivatives, amino acids, and benzyl alcohol. The synthetic route may involve:
Formation of the biphenyl moiety: This can be achieved through Suzuki coupling reactions.
Introduction of the cyano group: This step may involve nucleophilic substitution reactions.
Formation of the ester bond: This is typically done through esterification reactions using benzyl alcohol and appropriate catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
Catalyst selection: Choosing efficient catalysts for each reaction step.
Reaction optimization: Adjusting temperature, pressure, and solvent conditions.
Purification processes: Utilizing techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2’-Cyano-4-biphenylylmethylamino)-3-methylbutyric acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-(2’-Cyano-4-biphenylylmethylamino)-3-methylbutyric acid benzyl ester is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity and receptor binding.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activity. They can be explored for their potential as therapeutic agents in treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in electronics and nanotechnology.
Mechanism of Action
The mechanism of action of (2S)-2-(2’-Cyano-4-biphenylylmethylamino)-3-methylbutyric acid benzyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2’-Cyano-4-biphenylylmethylamino)-3-methylbutyric acid ethyl ester: Similar structure with an ethyl ester group instead of a benzyl ester group.
(2S)-2-(2’-Cyano-4-biphenylylmethylamino)-3-methylbutyric acid methyl ester: Similar structure with a methyl ester group instead of a benzyl ester group.
(2S)-2-(2’-Cyano-4-biphenylylmethylamino)-3-methylbutyric acid propyl ester: Similar structure with a propyl ester group instead of a benzyl ester group.
Uniqueness
The uniqueness of (2S)-2-(2’-Cyano-4-biphenylylmethylamino)-3-methylbutyric acid benzyl ester lies in its specific ester group, which can influence its chemical reactivity, biological activity, and physical properties. The benzyl ester group may enhance the compound’s lipophilicity, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
benzyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c1-19(2)25(26(29)30-18-21-8-4-3-5-9-21)28-17-20-12-14-22(15-13-20)24-11-7-6-10-23(24)16-27/h3-15,19,25,28H,17-18H2,1-2H3/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOXXGYMTVDAJN-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201159385 | |
Record name | N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-L-valine phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201159385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137864-23-4 | |
Record name | N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-L-valine phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137864-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-L-valine phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201159385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Valine, N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-, phenylmethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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